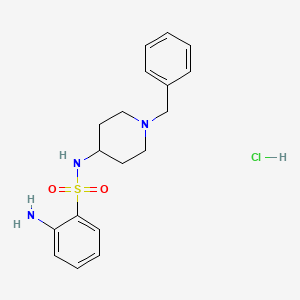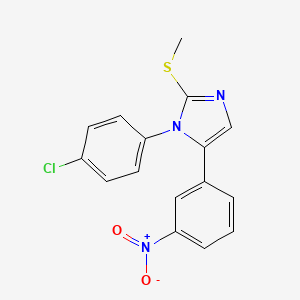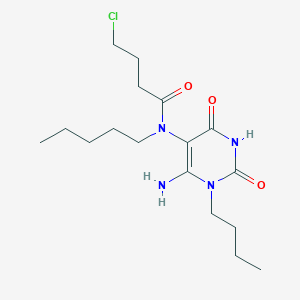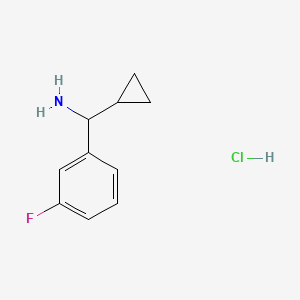![molecular formula C17H17N3O B2397419 4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol CAS No. 1153974-38-9](/img/structure/B2397419.png)
4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Amino-1-methylpyrazole” is a heterocyclic compound . It’s also known as "1-Methyl-1H-pyrazol-4-amine" .
Synthesis Analysis
The synthesis of “4-Amino-1-methylpyrazole” involves N-arylation with 4-fluorobenzaldehyde in the presence of hexadecyltrimethylammonium bromide as a catalyst .Molecular Structure Analysis
The molecular formula of “4-Amino-1-methylpyrazole” is C4H7N3 . It has a molecular weight of 97.12 .Physical And Chemical Properties Analysis
“4-Amino-1-methylpyrazole” is a liquid at room temperature . It has a refractive index of 1.556 , a boiling point of 45-80 °C/760 mmHg , and a density of 1.141 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study conducted by Wang et al. (2006) explored the potential of bipyrazolic-type organic compounds, including derivatives related to 4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol, as corrosion inhibitors. Using density functional theory (DFT), the research highlighted the compounds' inhibition efficiencies and reactive sites, indicating their potential application in protecting metals against corrosion. This theoretical approach aligns with experimental data, suggesting a practical application for these compounds in corrosion inhibition strategies (Wang, Hengliang et al., 2006).
Antibacterial and Antifungal Activities
In another study, Hussain, Sharma, and Amir (2008) synthesized derivatives of 4-amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl] phenol, exhibiting significant antibacterial activity against S. aureus and E. coli, as well as antifungal activity against A. niger. This research suggests that derivatives of this compound could be potent antimicrobial agents, offering a new avenue for the development of therapeutic agents (Hussain, S. et al., 2008).
DNA Interaction Studies
Rafique et al. (2022) focused on the synthesis and characterization of 4-aminophenol derivatives, evaluating their antimicrobial and antidiabetic activities. Additionally, the interaction of these compounds with human DNA was studied, revealing potential anticancer properties. The DNA interaction studies of these derivatives highlight their potential as therapeutic agents, particularly in the treatment and management of cancer (Rafique, Bushra et al., 2022).
Spectrophotometric Applications
Fiamegos et al. (2000) discussed the synthesis of 4-aminopyrazolone derivatives for the spectrophotometric determination of phenols. These derivatives serve as chromogenic agents, enabling the sensitive and selective detection of phenolic compounds in various samples. This application is particularly relevant in environmental and analytical chemistry, where precise and accurate quantification of phenolic pollutants is essential (Fiamegos, Y. et al., 2000).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of the compound “4-[[(1-Methylpyrazol-4-yl)amino]-phenylmethyl]phenol” are currently unknown. This compound is structurally related to 1-Methyl-1H-pyrazol-4-amine , which is used as an organic and pharmaceutical intermediate . .
Mode of Action
As a derivative of 1-Methyl-1H-pyrazol-4-amine
Biochemical Pathways
Pyrazole derivatives, such as 5-amino-pyrazoles, have been used as synthetic building blocks in the synthesis of diverse organic molecules, particularly diverse heterocyclic scaffolds . .
Pharmacokinetics
The related compound, 1-Methyl-1H-pyrazol-4-amine, is a liquid at room temperature with a density of 1.141 g/mL at 25 °C . These properties may influence the bioavailability of the compound, but further studies are needed to confirm this.
Eigenschaften
IUPAC Name |
4-[[(1-methylpyrazol-4-yl)amino]-phenylmethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20-12-15(11-18-20)19-17(13-5-3-2-4-6-13)14-7-9-16(21)10-8-14/h2-12,17,19,21H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNDIOHCXOMUDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(C2=CC=CC=C2)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2397337.png)

![5-((4-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2397340.png)






![2-[(7-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutyl}-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2397351.png)
![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2397352.png)


